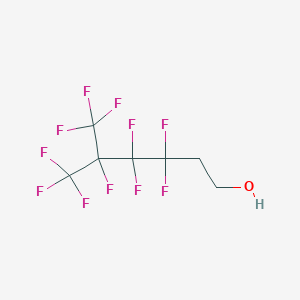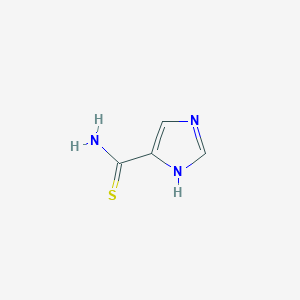
Benzyltriethylammonium borohydride
Overview
Description
Benzyltriethylammonium borohydride (C13H22BN) is a compound with a molecular weight of 203.13 g/mol . It is used as a biochemical reagent in life science related research .
It is used as a reducing agent in the synthesis of various compounds .
Molecular Structure Analysis
The molecular formula of this compound is C13H22BN . The InChI string representation of its structure isInChI=1S/C13H22N.B/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;/q+1;-1 . Chemical Reactions Analysis
This compound is used in phase-transfer catalysis (PTC) to catalyze polycondensation reactions to form high molecular weight polymers under bi-phasic conditions . It is also used in the reduction of oximes to hydroxylamines .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 203.1845299 g/mol . The topological polar surface area is 0 Ų .Mechanism of Action
Target of Action
Benzyltriethylammonium borohydride (BTEAB) is a reducing agent primarily used in organic synthesis . Its primary targets are organic compounds, particularly those containing carbonyl groups such as carboxylic acids .
Mode of Action
BTEAB acts by donating hydride ions (H-) to the carbonyl group of carboxylic acids, resulting in the reduction of the carbonyl group to an alcohol . The exact mechanism of this reaction and the active species responsible for the reduction remain unclear .
Result of Action
The primary result of BTEAB’s action is the reduction of carboxylic acids to alcohols . This transformation is valuable in organic synthesis, enabling the production of a wide range of organic compounds.
Action Environment
BTEAB is sensitive to moisture and air . Therefore, it should be handled under an inert atmosphere and stored in a dry place . Its reactivity may also be influenced by the solvent used, with dichloromethane being a common choice . The temperature can also affect the reaction rate, with lower temperatures (0°C) often used to control the reaction .
Safety and Hazards
Future Directions
Benzyltriethylammonium borohydride could be used in the development of direct borohydride fuel cells (DBFC), which convert chemical energy stored in borohydride ion directly into electricity . This represents a potential future direction for research involving this compound .
Relevant Papers One relevant paper discusses the use of this compound in the reduction of oximes to hydroxylamines . Another paper discusses the use of this compound as a reducing agent in the synthesis of various compounds .
Biochemical Analysis
Biochemical Properties
Benzyltriethylammonium borohydride plays a significant role in biochemical reactions, particularly in the reduction of carbonyl compounds to alcohols. It interacts with various enzymes and proteins that are involved in redox reactions. For instance, it can reduce disulfide bonds in proteins, thereby altering their structure and function. The nature of these interactions is primarily based on the transfer of hydride ions from this compound to the target molecules .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating redox states, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction of disulfide bonds in proteins by this compound can lead to changes in protein conformation and activity, thereby affecting cellular processes such as apoptosis and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves the donation of hydride ions to target molecules. This compound can bind to enzymes and proteins, facilitating the reduction of specific functional groups. For example, it can inhibit or activate enzymes by reducing disulfide bonds, leading to changes in enzyme activity and gene expression. The binding interactions of this compound with biomolecules are crucial for its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable under inert atmosphere but can degrade in the presence of moisture and high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in redox states and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively reduce target molecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as reductases and dehydrogenases, facilitating the reduction of carbonyl compounds and other functional groups. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For example, this compound can be transported into cells via specific transporters, where it can then exert its reducing effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can reduce disulfide bonds in proteins, thereby modulating their activity .
properties
InChI |
InChI=1S/C13H22N.B/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGWCEJYXHFBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].CC[N+](CC)(CC)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85874-45-9 | |
| Record name | Benzyltriethylammonium Borohydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






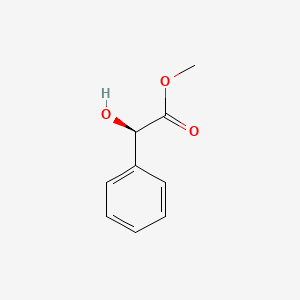
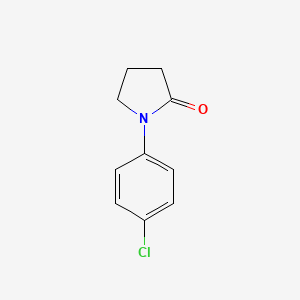

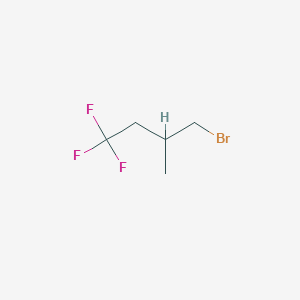
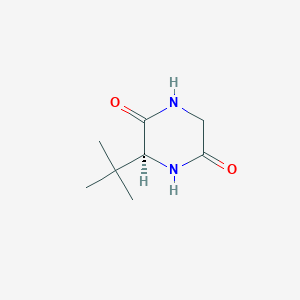
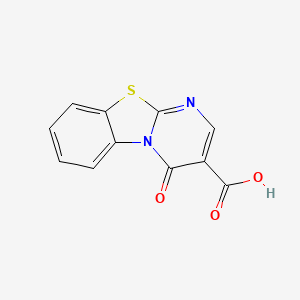
![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)
